3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Description
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that features a unique combination of bromine, morpholine, and thieno[3,2-b]pyran moieties
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-7-6-17-11-8(14)5-9(16-10(7)11)13-1-3-15-4-2-13/h5-6H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOPRNMGJWKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyran Core: The thieno[3,2-b]pyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromoacrylate.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a sulfoxide or sulfone .
Scientific Research Applications
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic Acid Esters: These compounds share the morpholine and bromine functionalities but differ in their core structure.
4-Morpholinopiperidine: This compound contains the morpholine group but lacks the thieno[3,2-b]pyran core.
Uniqueness
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is unique due to its combination of a thieno[3,2-b]pyran core with bromine and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Biological Activity
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and comparisons with related compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHBrNOS
- Molecular Weight : 316.18 g/mol
- IUPAC Name : 3-bromo-5-morpholino-7H-thieno[3,2-b]pyran-7-one
The structure features a thieno[3,2-b]pyran core with a bromine atom at the third position and a morpholine substituent at the fifth position, contributing to its unique chemical properties and potential biological activities .
Anticancer Activity
Preliminary studies indicate that this compound may exhibit significant anticancer properties. Research has shown that compounds within the thieno[3,2-b]pyran class can inhibit key signaling pathways involved in cancer cell proliferation. Specifically, this compound has been associated with PI3K (phosphoinositide 3-kinase) inhibitory activity, which is critical in cancer metabolism and growth .
While detailed mechanisms remain to be fully elucidated, it is hypothesized that the compound interacts with various biological targets involved in cell signaling pathways. Its structural features suggest potential interactions with G protein-coupled receptors (GPCRs), which play a vital role in transmitting signals within cells .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
-
In Vitro Studies :
- A study demonstrated that this compound showed cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent.
- The compound's ability to induce apoptosis in tumor cells was noted, further supporting its therapeutic potential.
-
Binding Affinity Studies :
- Interaction studies revealed that this compound binds effectively to certain GPCRs, suggesting a mechanism through which it may exert its biological effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Methylthieno[3,2-b]pyran | Methyl group instead of bromine | Enhanced lipophilicity |
| 4-Amino-thieno[3,2-b]pyran | Amino group at position 4 | Potential for increased reactivity |
| Thieno[3,2-b]pyridine | Pyridine instead of pyran | Different electronic properties |
This table highlights how the presence of the bromine substituent and morpholine ring in this compound may influence its biological activity compared to its analogs .
Future Research Directions
Further pharmacological studies are needed to elucidate the full spectrum of biological activities exhibited by this compound. Key areas for future research include:
- Mechanistic Studies : Detailed investigations into its interaction with specific molecular targets.
- In Vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
Q & A
Basic: What synthetic strategies are optimal for preparing 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one, and how are intermediates characterized?
The synthesis typically involves iodolactonization of alkynyl precursors or cyclocondensation reactions. For example, thienopyranone cores are constructed via electrophilic cyclization of 3-alkynylthiophene derivatives in the presence of iodine, followed by bromination at the 3-position. Morpholine substitution is introduced via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. Key intermediates are characterized using:
- 1H/13C NMR to confirm regioselectivity and substitution patterns (e.g., δ ~7.8–8.4 ppm for aromatic protons) .
- IR spectroscopy to validate carbonyl stretches (~1720 cm⁻¹) and absence of alkyne signals (~2200 cm⁻¹) .
- HRMS for molecular ion verification (e.g., [M+H]+ with <2 ppm error) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound when tested across different kinase assays?
Discrepancies may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms) or off-target effects. For example, in PI3K/mTOR inhibition studies:
| Kinase Isoform | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| p110α (PI3K) | 297 | ATP-competitive | |
| mTOR | 610 | FRET-based | |
| To reconcile |
- Perform kinase profiling against a broad panel (e.g., Eurofins KinaseScan®).
- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm ATP-competitiveness.
- Validate cellular activity with phospho-specific Western blotting (e.g., p-AKT for PI3K inhibition) .
Basic: What spectroscopic and chromatographic methods are critical for purity assessment of this compound?
- HPLC/GC-MS : Use C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm. Retention times should match reference standards (e.g., tR ~12.5 min under 70% acetonitrile gradient) .
- Elemental Analysis : Confirm C, H, N, Br content (e.g., C16H13BrN2O3S requires C 48.13%, H 3.28%) .
- Melting Point : Sharp range (e.g., 184–186°C) indicates high crystallinity .
Advanced: How does the morpholin-4-yl group influence the compound’s solubility and membrane permeability in preclinical models?
The morpholine moiety enhances solubility via hydrogen bonding but may reduce passive diffusion. Key considerations:
- LogP Measurement : Experimental LogP ~2.1 (vs. predicted ~2.5 via XLOGP3) .
- Solubility : Aqueous solubility <0.1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., PEG 400) .
- Permeability : Assess using Caco-2 monolayers (Papp <1 × 10⁻⁶ cm/s) or PAMPA .
Basic: What reaction conditions optimize the bromination step in thienopyranone synthesis?
Bromination at the 3-position requires:
- Electrophilic bromine sources : NBS (N-bromosuccinimide) in DMF at 0–5°C .
- Regioselectivity control : Electron-donating groups (e.g., morpholine) direct bromination to the 3-position via resonance stabilization.
- Workup : Quench with Na2S2O3, followed by silica gel chromatography (hexane:EtOAc 4:1) .
Advanced: What computational methods validate the compound’s binding mode to PI3K/mTOR targets?
- Molecular Docking : Use AutoDock Vina with PI3Kγ (PDB: 2CHU) to identify key interactions (e.g., morpholine oxygen with Lys802) .
- Molecular Dynamics (MD) : Simulate 100 ns trajectories to assess binding stability (RMSD <2 Å).
- Free Energy Perturbation (FEP) : Calculate ΔΔG for morpholine substitutions (e.g., replacing with piperazine) .
Basic: How are structural ambiguities resolved for thienopyranone derivatives using crystallography?
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., CHCl3/hexane). For example, C–Br bond length ~1.89 Å confirms bromination .
- Cambridge Structural Database (CSD) : Compare with analogs (e.g., CSD Refcode: YR0) for torsion angle validation .
Advanced: What strategies mitigate metabolic instability of the morpholine moiety in vivo?
- Deuteriation : Replace morpholine hydrogens with deuterium to slow CYP450 oxidation.
- Prodrug Design : Convert morpholine to a tertiary amine oxide (e.g., using mCPBA) for pH-dependent release .
- Metabolite Identification : Use LC-MS/MS to detect N-oxide metabolites in hepatocyte incubations .
Basic: How is the compound’s stability assessed under varying pH and temperature conditions?
- Forced Degradation Studies :
- Acidic : 0.1 M HCl, 40°C, 24h (HPLC degradation <5%).
- Oxidative : 3% H2O2, RT, 6h (no new peaks).
- Arrhenius Kinetics : Store at 25°C/60% RH for 6 months; calculate shelf life via Ea (~85 kJ/mol) .
Advanced: How can researchers leverage structure-activity relationships (SAR) to improve kinase selectivity?
- SAR Table :
| Modification | p110α IC50 (nM) | mTOR IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| Morpholine (parent) | 297 | 610 | 2.1 |
| Piperazine | 450 | 980 | 2.2 |
| Thiomorpholine | 620 | 1200 | 1.9 |
- Design : Introduce bulky substituents (e.g., 3-Br) to sterically block mTOR’s hydrophobic pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
